

# head-to-head comparison of SBP1 and other peptide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | SBP1 peptide |           |
| Cat. No.:            | B15578515    | Get Quote |

An essential strategy in combating viral infections like SARS-CoV-2 is to block the virus from entering host cells. Peptide inhibitors, designed to interfere with the binding of the viral spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, have emerged as a promising therapeutic approach. Among these, Spike-binding peptide 1 (SBP1), derived from the N-terminal helix of ACE2, has been a key focus of research. This guide provides a head-to-head comparison of SBP1 and other notable peptide inhibitors targeting the SARS-CoV-2 spike protein, supported by experimental data.

## **Performance Comparison of Peptide Inhibitors**

The efficacy of peptide inhibitors is primarily evaluated based on their binding affinity to the spike protein's receptor-binding domain (RBD) and their ability to neutralize the virus in cellular assays. The following table summarizes the key performance metrics for SBP1 and other comparable peptide inhibitors.



| Peptide<br>Inhibitor | Target                  | Binding<br>Affinity (Kd)                                            | IC50                                                                                                          | Key Features                                                                                                                                          |
|----------------------|-------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| SBP1                 | SARS-CoV-2<br>Spike RBD | 47 nM[1][2] - 1.3<br>μM[3][4]                                       | Not consistently reported in initial studies, with some showing weak or no antiviral activity in vitro[1][5]. | Derived from the human ACE2 α1 helix[2][6]. Its binding affinity appears to be sensitive to the expression system of the RBD[1][3].                   |
| SBP1-1-lg            | SARS-CoV-2<br>Spike RBD | Not explicitly stated, but tandem duplication overcomes resistance. | 1.0 - 3.5 pM<br>against SBP-<br>resistant<br>variants[7].                                                     | A tandem duplication of SBP1 fused to an IgG Fc domain, showing significantly enhanced potency and ability to neutralize resistant viral variants[7]. |
| LCB1 (SBP2)          | SARS-CoV-2<br>Spike RBD | Picomolar range<br>(as an Fc fusion)<br>[7].                        | Varies by viral variant[7].                                                                                   | A computationally designed peptide that binds to the Spike RBD[7].                                                                                    |
| LCB3                 | SARS-CoV-2<br>Spike RBD | Picomolar range<br>(as an Fc fusion)<br>[7].                        | Varies by viral<br>variant[7].                                                                                | Another computationally designed potent peptide inhibitor[7].                                                                                         |



| P10            | SARS-CoV-2<br>Spike RBD | 0.03 nM[3][8]                    | 42 nM in human<br>pulmonary<br>cells[8].       | A 27-mer peptide derived from the ACE2 α1 helix, showing very high binding affinity[3]. |
|----------------|-------------------------|----------------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------|
| Peptides 5 & 6 | SARS-CoV-2<br>Spike RBD | 13 nM and 45 nM, respectively[3] | 9 ± 4 nM and 10<br>± 3 nM,<br>respectively[3]. | Peptides designed based on hotspot loop regions of the ACE2-RBD interface[3].           |

# **Mechanism of Action: Inhibiting Viral Entry**

The primary mechanism of action for SBP1 and related peptide inhibitors is the competitive blockade of the interaction between the SARS-CoV-2 spike protein's Receptor-Binding Domain (RBD) and the human ACE2 receptor on host cells. By binding to the RBD, these peptides prevent the virus from attaching to and entering the cell, thus neutralizing its infectivity.







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spike-binding Peptide 1 (SBP1) Echelon Biosciences [echelon-inc.com]
- 3. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein PMC [pmc.ncbi.nlm.nih.gov]
- 4. SBP1 | Other ACE2 Compounds: R&D Systems [rndsystems.com]
- 5. Frontiers | Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [head-to-head comparison of SBP1 and other peptide inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578515#head-to-head-comparison-of-sbp1-and-other-peptide-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com